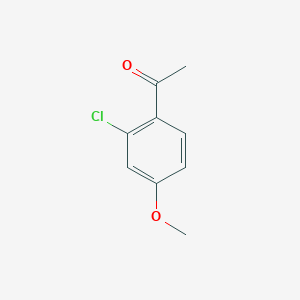

1-(2-Chloro-4-methoxyphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHAKIQSOMATHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41068-36-4 | |

| Record name | 1-(2-chloro-4-methoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Chloro-4-methoxyphenyl)ethanone

Introduction

1-(2-Chloro-4-methoxyphenyl)ethanone is a substituted acetophenone derivative that serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its molecular architecture, featuring a chlorinated and methoxylated phenyl ring attached to a ketone functional group, imparts a unique combination of reactivity and physical characteristics. For researchers, scientists, and drug development professionals, a comprehensive understanding of its physical properties is not merely academic; it is a fundamental prerequisite for efficient process development, reaction optimization, formulation, and ensuring laboratory safety.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, we will explore the causality behind these properties, offer field-proven experimental protocols for their validation, and discuss their practical implications in a research and development context.

Section 1: Chemical Identity and Structure

The precise identification of a chemical entity is the foundation of all subsequent scientific investigation. The structural features of this compound are directly responsible for its observed physical properties.

-

Molecular Structure: The molecule consists of an acetophenone core. The phenyl ring is substituted at position 2 with a chlorine atom and at position 4 with a methoxy group. The ortho-chloro substituent exerts a significant steric and electronic influence on the adjacent acetyl group, while the para-methoxy group is a strong electron-donating group, affecting the overall electron density of the aromatic system.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 41068-36-4 | [2][3][4] |

| Molecular Formula | C₉H₉ClO₂ | [2][3] |

| Molecular Weight | 184.62 g/mol | [2][3] |

| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)OC)Cl | [2] |

| InChIKey | CPHAKIQSOMATHD-UHFFFAOYSA-N | [1][2] |

Section 2: Core Physical Properties and Their Implications

The physical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior during synthesis, purification, and formulation.

Table 2: Summary of Physical Properties

| Property | Value | Significance & Commentary |

| Physical State | Solid-Liquid Mixture at Room Temperature | The low melting point means this compound can exist as a waxy solid or partially melted liquid at or slightly above standard room temperature, impacting handling and weighing procedures. |

| Melting Point | 26–27 °C | [3] |

| Boiling Point | Data not publicly available. | Requires high vacuum for distillation without decomposition. Prediction via computational models is recommended for process design. |

| Density | Data not publicly available. | Essential for process calculations, including reactor volume and mass transfer estimations. Experimental determination is necessary for precise process scale-up. |

| Flash Point | 128.0 ± 21.8 °C | [1] |

| Solubility | Soluble in polar organic solvents (e.g., Ethanol, DMF). | [5] |

Melting Point and Physical State: A Matter of Handling

The experimentally determined melting point of 26–27 °C is a defining characteristic of this compound.[3] It exists in a transitional state at ambient temperatures, often presenting as a waxy solid or a "solid-liquid mixture".[1]

Expert Insight: From a practical standpoint, this low melting point requires careful handling. Weighing the material may necessitate warming the entire container to ensure homogeneity before sampling. For storage, it is critical to maintain a consistent, controlled room temperature to prevent phase cycling, which can affect crystalline structure and purity over time.

Solubility Profile: The Key to Application

While specific quantitative solubility data is not widely published, the molecular structure provides clear indicators. The polar carbonyl (ketone) and ether (methoxy) functionalities suggest an affinity for polar solvents. The aromatic ring and chlorine atom contribute nonpolar character.

The methoxy group, in particular, is known to promote better solubility in polar organic solvents like ethanol and Dimethylformamide (DMF), which is a significant advantage for its use as a reactant in solution-based organic synthesis.[5] Conversely, its solubility in nonpolar solvents like hexanes is expected to be limited, a property that can be exploited for purification via precipitation or recrystallization. Its solubility in aqueous media is predicted to be low.

Section 3: Experimental Determination of Physical Properties

Trustworthiness in scientific data comes from robust and verifiable methodologies. The following section details standard, field-proven protocols for determining critical physical properties.

Protocol: Melting Point and Thermal Purity by Differential Scanning Calorimetry (DSC)

Causality: While a simple melting point apparatus provides a range, DSC offers far greater insight. It measures the heat flow required to raise the sample's temperature, revealing not just the melting point (as the peak of an endotherm) but also purity. Impurities broaden the melting endotherm and depress the melting point, an effect that can be quantified using the van't Hoff equation.

Step-by-Step Methodology:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

-

Thermal Program: Place both pans into the DSC cell. Equilibrate the system at 0 °C.

-

Heating Scan: Ramp the temperature at a controlled rate, typically 10 °C/min, from 0 °C to 60 °C. A nitrogen purge (50 mL/min) is used to maintain an inert atmosphere.

-

Data Analysis: The resulting thermogram will show an endothermic peak. The extrapolated onset temperature is typically reported as the melting point. The peak area is proportional to the heat of fusion. Purity analysis can be performed using the instrument's software, which applies the van't Hoff model to the shape of the melting peak.

Workflow for DSC Analysis

Caption: A generalized workflow for melting point and purity determination using DSC.

Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

Causality: This method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility. It ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility limit under specific conditions.

Step-by-Step Methodology:

-

System Preparation: To a series of glass vials, add an excess amount of this compound (enough so that solid material will remain undissolved).

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent (e.g., water, ethanol, acetonitrile, toluene) to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator set to a standard temperature (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours). The system has reached equilibrium when the concentration of the solute in solution does not change over subsequent measurements.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to allow undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove all particulate matter.

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known standards.

Workflow for Shake-Flask Solubility Assay

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Section 4: Spectroscopic Profile

While publicly accessible spectra for this specific compound (CAS 41068-36-4) are limited, its structure allows for the confident prediction of its key spectroscopic features. This is an essential exercise for structure verification and reaction monitoring.

-

¹H NMR: The proton NMR spectrum is expected to show:

-

A singlet for the methyl protons of the acetyl group (~2.6 ppm).

-

A singlet for the methyl protons of the methoxy group (~3.9 ppm).

-

Three signals in the aromatic region (~6.8-7.8 ppm) corresponding to the three protons on the substituted phenyl ring. The coupling patterns (doublets, doublet of doublets) would be consistent with a 1,2,4-trisubstituted ring system.

-

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals:

-

Two signals for the methyl carbons (acetyl and methoxy).

-

One signal for the carbonyl carbon (>190 ppm).

-

Six signals for the aromatic carbons, including two quaternary carbons (one bonded to Cl, one to the acetyl group) and the oxygen-bearing carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by:

-

A strong, sharp absorption band for the carbonyl (C=O) stretch of the ketone, typically around 1680-1700 cm⁻¹.

-

C-O stretching vibrations for the methoxy group around 1250 cm⁻¹ and 1050 cm⁻¹.

-

C-H stretching from the aromatic and methyl groups (~2850-3100 cm⁻¹).

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): In electron ionization (EI) mode, the mass spectrum would show a molecular ion peak (M⁺) at m/z 184. A characteristic (M+2) peak at m/z 186 with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of a single chlorine atom. A prominent fragment would be the acylium ion [M-CH₃]⁺ at m/z 169.

Section 5: Safety, Handling, and Storage

A thorough understanding of physical properties underpins safe laboratory practice.

-

GHS Hazard Classification: this compound is classified with the following hazard statements:

-

Personal Protective Equipment (PPE): Due to its irritant properties, appropriate PPE is mandatory. This includes chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of any vapors or aerosols.

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[6] Its low melting point makes it susceptible to changes in physical form; therefore, a stable temperature environment is recommended.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

The physical properties of this compound—from its low melting point and solubility profile to its thermal stability—are direct consequences of its molecular structure. For the research and drug development professional, these are not just data points but critical operational parameters. They dictate how the material is handled, stored, purified, and utilized in synthetic pathways. By employing robust analytical methodologies like DSC and the shake-flask method, scientists can ensure the quality and consistency of their data, leading to more reliable and scalable chemical processes. This guide serves as a foundational resource, blending established data with the practical insights necessary for the successful application of this versatile chemical intermediate.

References

-

ChemBK. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 1-(2-Chloro-4-methoxyphenyl)ethan-1-one. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 2-chloro-1-(4-methoxyphenyl)ethanone. Retrieved January 5, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 2'-Methoxyacetophenone. Retrieved January 5, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound | 41068-36-4 [sigmaaldrich.com]

- 2. 1-(2-Chloro-4-methoxyphenyl)ethan-1-one | C9H9ClO2 | CID 11252402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | 41068-36-4 | RBA06836 [biosynth.com]

- 5. nbinno.com [nbinno.com]

- 6. 41068-36-4|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 2'-Chloro-4'-methoxyacetophenone: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Chloro-4'-methoxyacetophenone is a substituted aromatic ketone that serves as a crucial intermediate in organic synthesis, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring a chloro group ortho to the acetyl moiety and a methoxy group in the para position, provides a versatile scaffold for the construction of more complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, detailed synthesis protocols based on the Friedel-Crafts acylation, and a thorough examination of its spectroscopic characterization. Furthermore, it explores the role of this compound as a valuable building block in medicinal chemistry, highlighting its potential in the development of novel therapeutic agents.

Introduction

The strategic incorporation of halogen and methoxy substituents in molecular frameworks is a cornerstone of modern medicinal chemistry.[1] These functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. 2'-Chloro-4'-methoxyacetophenone (Figure 1) is a prime example of a chemical intermediate that embodies this principle. Its structure is predisposed to a variety of chemical transformations, making it a sought-after precursor for a range of biologically active compounds. This guide aims to provide a detailed technical resource for researchers and drug development professionals, consolidating essential information on the synthesis, properties, and applications of this important chemical entity.

Figure 1. Chemical Structure of 2'-Chloro-4'-methoxyacetophenone

Caption: Chemical structure of 2'-Chloro-4'-methoxyacetophenone.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe handling in a laboratory setting.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 41068-36-4 | [2] |

| Molecular Formula | C₉H₉ClO₂ | [2] |

| Molecular Weight | 184.62 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 26-27 °C | [2] |

| Purity | ≥95% | [2] |

Safety and Handling

2'-Chloro-4'-methoxyacetophenone is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Synthesis of 2'-Chloro-4'-methoxyacetophenone

The most common and efficient method for the synthesis of 2'-Chloro-4'-methoxyacetophenone is the Friedel-Crafts acylation of 3-chloroanisole. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.

Reaction Mechanism: Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the halogen of the acylating agent (acetyl chloride), generating a highly electrophilic acylium ion, which is stabilized by resonance.

-

Electrophilic Attack: The electron-rich aromatic ring of 3-chloroanisole attacks the acylium ion. The methoxy group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The regioselectivity is primarily governed by the strongly activating methoxy group, leading to acylation at the position para to the methoxy group (and ortho to the chloro group).

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the intermediate carbocation (arenium ion), restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Figure 2. Friedel-Crafts Acylation Workflow

Caption: General workflow for the synthesis of 2'-Chloro-4'-methoxyacetophenone.

Experimental Protocol

This protocol is based on established procedures for Friedel-Crafts acylation of substituted anisoles.

Materials:

-

3-Chloroanisole

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride to the stirred suspension. Following this, add 3-chloroanisole dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation to afford pure 2'-Chloro-4'-methoxyacetophenone.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected spectroscopic data for 2'-Chloro-4'-methoxyacetophenone based on analysis of its structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy protons, and the acetyl protons.

-

Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The proton ortho to the acetyl group and meta to the chloro group will likely be the most downfield.

-

Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group will be observed around δ 3.8-4.0 ppm.

-

Acetyl Protons: A singlet for the three protons of the acetyl group will appear further upfield, typically around δ 2.5-2.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: The ketone carbonyl carbon will be the most downfield signal, typically in the range of δ 195-205 ppm.

-

Aromatic Carbons: The six aromatic carbons will appear in the region of δ 110-160 ppm. The carbon bearing the methoxy group will be significantly shielded, while the carbon attached to the acetyl group will be deshielded.

-

Methoxy Carbon: The carbon of the methoxy group will give a signal around δ 55-60 ppm.

-

Acetyl Carbon: The methyl carbon of the acetyl group will be observed at approximately δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the ketone will be prominent around 1670-1690 cm⁻¹.

-

C-O Stretch: An ether C-O stretching vibration will be observed in the region of 1250-1300 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

-

C-Cl Stretch: A C-Cl stretching band can be found in the fingerprint region, typically between 600-800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and C=C stretching bands will be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z corresponding to the molecular weight of 2'-Chloro-4'-methoxyacetophenone (184.62 g/mol ). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation Pattern: Common fragmentation pathways for acetophenones include the loss of the methyl group (M-15) and the acetyl group (M-43). Cleavage of the C-C bond between the carbonyl group and the aromatic ring can also occur.

Applications in Drug Discovery and Medicinal Chemistry

2'-Chloro-4'-methoxyacetophenone is a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications.[4] The presence of three distinct functional handles—the ketone, the chloro group, and the methoxy group—allows for a wide range of chemical modifications.

The ketone functionality can be used in condensation reactions to form chalcones, which are known to exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[5][6] The chloro group can be displaced via nucleophilic aromatic substitution to introduce diverse substituents. The methoxy group can be demethylated to a phenol, providing another site for functionalization.

While specific marketed drugs derived directly from 2'-Chloro-4'-methoxyacetophenone are not readily identifiable in the public domain, its structural motifs are present in numerous biologically active compounds. Its utility as a precursor in the synthesis of novel pharmaceutical agents continues to be an area of active research.[7]

Conclusion

2'-Chloro-4'-methoxyacetophenone is a chemical intermediate of significant value to the research and drug development community. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process. The detailed spectroscopic and physicochemical data provided in this guide serve as a critical resource for its unambiguous identification and safe handling. The versatile chemical nature of this compound, owing to its unique substitution pattern, positions it as a key starting material for the synthesis of a diverse array of molecules with potential pharmacological relevance. As the demand for novel and effective therapeutic agents continues to grow, the importance of versatile building blocks like 2'-Chloro-4'-methoxyacetophenone in the drug discovery pipeline is undeniable.

References

-

2'-Chloro-4'-hydroxy-5'-methoxyacetophenone - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 5, 2026, from [Link]

-

2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents - Sciforum. (n.d.). Retrieved January 5, 2026, from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

-

4 - The Royal Society of Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

-

The Versatility of 2-Chloro-4'-fluoroacetophenone in Chemical Synthesis. (n.d.). Retrieved January 5, 2026, from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032570). (n.d.). Retrieved January 5, 2026, from [Link]

-

2'-CHLORO-4'-METHOXYACETOPHENONE - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved January 5, 2026, from [Link]

-

Mass spectra of 2‐methoxyacetophenone (5, m/z 150) at different reactor... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances - OUCI. (n.d.). Retrieved January 5, 2026, from [Link]

-

3'-Chloro-4'-methoxyacetophenone | C9H9ClO2 | CID 520857 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis, vibrational, NMR, quantum chemical and structure-activity relation studies of 2-hydroxy-4-methoxyacetophenone | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]

-

SYNTHESIS OF 2–HYDROXY SUBSTITUTED CHALCONE DIBROMIDE | TSI Journals. (n.d.). Retrieved January 5, 2026, from [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 41068-36-4 Cas No. | 2'-Chloro-4'-methoxyacetophenone | Apollo [store.apolloscientific.co.uk]

- 3. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 4. sciforum.net [sciforum.net]

- 5. tsijournals.com [tsijournals.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1-(2-Chloro-4-methoxyphenyl)ethanone (CAS: 41068-36-4): Synthesis, Characterization, and Applications in Chemical R&D

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Executive Summary

1-(2-Chloro-4-methoxyphenyl)ethanone, also known as 2'-Chloro-4'-methoxyacetophenone, is a substituted aromatic ketone that serves as a highly versatile intermediate in modern organic synthesis. Its strategic placement of chloro, methoxy, and acetyl functional groups on the phenyl ring imparts a unique reactivity profile, making it a valuable building block for constructing more complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation with mechanistic insights, standard analytical characterization techniques, and a discussion of its applications, particularly as a precursor in the development of heterocyclic compounds relevant to medicinal chemistry. The information herein is designed to equip researchers with the foundational knowledge required to effectively and safely utilize this compound in a laboratory setting.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is a prerequisite for its successful application in research. The data presented below has been consolidated from chemical suppliers and public chemical databases.

Compound Identity & Properties

| Property | Value | Source(s) |

| CAS Number | 41068-36-4 | [1][2][3][4] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 2'-Chloro-4'-methoxyacetophenone | [3] |

| Molecular Formula | C₉H₉ClO₂ | [2][3][4] |

| Molecular Weight | 184.62 g/mol | [3][4] |

| Physical Form | Solid | |

| Melting Point | 26–27 °C | [2] |

| Flash Point | 128.0 °C | [1] |

| Purity (Typical) | 95-97% | [1][5] |

| SMILES | CC(=O)C1=C(C=C(C=C1)OC)Cl | [3] |

| InChIKey | CPHAKIQSOMATHD-UHFFFAOYSA-N | [1][3] |

GHS Hazard Information & Safe Handling

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.[3]

| Hazard Information | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1][3] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][5] |

| Precautionary Steps | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][6] |

| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. | [6] |

| Incompatibilities | Strong oxidizing agents, Strong bases. | [6] |

Synthesis: The Friedel-Crafts Acylation Approach

The most logical and widely applied method for synthesizing substituted acetophenones is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution (EAS) reactions.[7][8][9] This pathway is efficient for producing monoacylated products because the resulting ketone is less reactive than the starting material, thus preventing over-acylation.[8]

Mechanistic Rationale

The synthesis of this compound begins with 3-chloroanisole. The regiochemical outcome is dictated by the directing effects of the substituents:

-

Methoxy Group (-OCH₃): A powerful activating, ortho, para-directing group due to its ability to donate electron density into the ring via resonance.[7]

-

Chloro Group (-Cl): A deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate via resonance.

The strong activating effect of the methoxy group dominates, directing the incoming electrophile primarily to the positions ortho and para to it. The para position (C4) is sterically more accessible than the ortho position (C2), which is flanked by the methoxy group. However, in the starting material 3-chloroanisole, the position para to the methoxy group is occupied by the chloro atom. Therefore, the electrophilic attack occurs at the C6 position, which is ortho to the methoxy group and meta to the chloro group, leading to the desired product.

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated in situ from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9][10] A stoichiometric amount of AlCl₃ is necessary because it forms a stable complex with the product ketone, which is cleaved during aqueous workup.[10]

Synthesis Workflow Diagram

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies and should be adapted and optimized as necessary.[7][11]

-

Reaction Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Charge the flask with anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.

-

Reagent Addition: Add acetyl chloride (1.0 eq.) dropwise to the stirred AlCl₃ suspension over 15 minutes, ensuring the temperature remains below 5°C. Following the addition, add 3-chloroanisole (1.0 eq.), dissolved in a small amount of anhydrous DCM, dropwise over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[11] This step is highly exothermic and hydrolyzes the aluminum complexes.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

Confirmation of the product's identity and purity is achieved through a combination of standard spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly available, the expected signals can be reliably predicted based on its structure.

Expected Spectroscopic Signatures

| Technique | Functional Group | Expected Signal / Appearance |

| ¹H NMR | Acetyl protons (-COCH₃) | Singlet, ~2.6 ppm, integrating to 3H |

| Methoxy protons (-OCH₃) | Singlet, ~3.9 ppm, integrating to 3H | |

| Aromatic protons (Ar-H) | Three distinct signals in the aromatic region (~6.8-7.5 ppm), likely appearing as doublets and a doublet of doublets, each integrating to 1H. | |

| ¹³C NMR | Ketone Carbonyl (C=O) | ~195-200 ppm |

| Aromatic Carbons | 6 signals in the ~110-160 ppm range, including two quaternary carbons (C-Cl, C-OCH₃). | |

| Methoxy Carbon (-OCH₃) | ~55-56 ppm | |

| Acetyl Carbon (-CH₃) | ~26-28 ppm | |

| IR Spectroscopy | Ketone C=O stretch | Strong, sharp absorption band at ~1680 cm⁻¹ |

| Aromatic C=C stretch | Medium absorptions at ~1600 cm⁻¹ and ~1480 cm⁻¹ | |

| C-O-C stretch (ether) | Strong absorption band at ~1250 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric) | |

| C-Cl stretch | ~700-800 cm⁻¹ |

Reactivity & Synthetic Utility

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the differential reactivity of its functional groups, which allows for selective chemical transformations.

Application as a Precursor in Heterocyclic Chemistry

The α-chloro ketone moiety is a powerful electrophilic site, making it an excellent precursor for the synthesis of various heterocyclic systems, which form the core of many pharmaceutical agents.[12] The general strategy involves a nucleophilic substitution at the α-carbon followed by a cyclization/condensation step.

Caption: Synthetic pathways from this compound to heterocycles.

This reactivity profile positions the title compound as a key starting material for generating libraries of novel compounds for high-throughput screening in drug discovery programs.[13] Analogous α-haloketones are instrumental in synthesizing molecules with applications as diverse as receptor agonists and anticancer agents.[14][15]

Conclusion

This compound (CAS 41068-36-4) is a synthetically valuable building block whose preparation is readily achieved through well-established Friedel-Crafts chemistry. Its defined physicochemical properties and predictable spectroscopic signatures allow for straightforward handling and characterization. The true utility of this compound is realized in its role as a versatile precursor, particularly for the synthesis of complex heterocyclic structures that are of significant interest to the pharmaceutical and agrochemical industries. A comprehensive understanding of its synthesis, safety, and reactivity, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

Click to expand

-

This compound. (n.d.). ChemBK. Retrieved January 5, 2026, from [Link]

-

1-(2-Chloro-4-methoxyphenyl)ethan-1-one | C9H9ClO2. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

2-Chloro-1-(4-methoxyphenyl)ethanone | C9H9ClO2. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

The Versatility of 2-Chloro-1-(4-methoxyphenyl)ethanone as a Building Block in Heterocyclic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

-

Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved January 5, 2026, from [Link]

-

Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

BOC Sciences. (n.d.). ChemBuyersGuide.com, Inc. Retrieved January 5, 2026, from [Link]

-

2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. (n.d.). Sciforum. Retrieved January 5, 2026, from [Link]

-

2-Chloro-4-Methoxyacetophenone. (2024, April 9). ChemBK. Retrieved January 5, 2026, from [Link]

-

2'-Chloro-4'-methoxyacetophenone | 41068-36-4. (n.d.). Sigma-Aldrich (Chinese). Retrieved January 5, 2026, from [Link]

-

SynChem, Inc. (n.d.). SynChem, Inc. Retrieved January 5, 2026, from [Link]

-

Naveglitazar. (n.d.). CAS Common Chemistry. Retrieved January 5, 2026, from [Link]

-

Natural product drug discovery in the artificial intelligence era. (n.d.). Chemical Science (RSC Publishing). Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound | 41068-36-4 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. 1-(2-Chloro-4-methoxyphenyl)ethan-1-one | C9H9ClO2 | CID 11252402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 41068-36-4 | RBA06836 [biosynth.com]

- 5. 41068-36-4 Cas No. | 2'-Chloro-4'-methoxyacetophenone | Apollo [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. Friedel–Crafts Acylation [sigmaaldrich.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. Natural product drug discovery in the artificial intelligence era - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. sciforum.net [sciforum.net]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-(2-Chloro-4-methoxyphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 1-(2-Chloro-4-methoxyphenyl)ethanone (CAS No: 41068-36-4). As a substituted acetophenone, this molecule presents a valuable case study for understanding the interplay of electronic effects on aromatic and aliphatic carbon environments. This document offers predicted 13C NMR chemical shifts, a detailed interpretation grounded in established chemical principles, and a rigorous, field-proven experimental protocol for acquiring high-quality spectral data. This guide is intended for researchers, chemists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction: The Role of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is an unparalleled tool for determining the carbon skeleton of an organic molecule.[1] Unlike 1H NMR, where signal splitting can complicate spectra, standard 13C NMR spectra are typically acquired with proton decoupling, resulting in a simple spectrum where each unique carbon atom is represented by a single peak.[2] The position of this peak, its chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus.

For a molecule like this compound, which contains multiple substituents on a benzene ring, 13C NMR is crucial for confirming the substitution pattern and the overall structure. The acetyl, chloro, and methoxy groups each exert distinct electronic influences (both inductive and resonance effects), which modulate the electron density at each carbon atom and, consequently, its chemical shift.[3][4] This guide will deconstruct these influences to provide a clear and predictive understanding of the molecule's 13C NMR spectrum.

Molecular Structure and Carbon Atom Numbering

To facilitate a clear discussion of the chemical shifts, the carbon atoms of this compound are numbered according to IUPAC conventions. The diagram below illustrates the structure and the assigned numbering used throughout this guide.

Caption: Molecular structure and IUPAC numbering for this compound.

Predicted 13C NMR Chemical Shifts

While an experimental spectrum provides the most accurate data, highly reliable predictions can be generated using computational algorithms that draw upon large spectral databases.[5][6][7] The following table summarizes the predicted 13C NMR chemical shifts for this compound, calculated for a CDCl3 solvent.

| Carbon Atom | Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C7 | Carbonyl (C=O) | ~195.5 |

| C4 | Aromatic (C-O) | ~162.1 |

| C2 | Aromatic (C-Cl) | ~138.9 |

| C6 | Aromatic (C-H) | ~132.3 |

| C1 | Aromatic (C-C=O) | ~129.8 |

| C5 | Aromatic (C-H) | ~114.0 |

| C3 | Aromatic (C-H) | ~113.5 |

| C9 | Methoxy (-OCH3) | ~55.8 |

| C8 | Acetyl Methyl (-CH3) | ~31.7 |

Note: These values are predicted and may vary slightly from experimental results.

Analysis and Interpretation of Chemical Shifts

The chemical shift of a carbon atom is determined by the degree to which its nucleus is shielded from the external magnetic field by its surrounding electrons. Electronegative atoms and π-systems withdraw electron density, "deshielding" the nucleus and shifting its signal downfield (to a higher ppm value).[8]

Carbonyl and Aliphatic Carbons (C7, C8, C9)

-

C7 (Carbonyl): The carbonyl carbon at ~195.5 ppm is the most downfield signal, which is characteristic of ketones (typically 205-220 ppm).[8] The extreme deshielding is due to the electronegativity of the double-bonded oxygen atom and resonance effects.

-

C9 (Methoxy): The methoxy carbon at ~55.8 ppm is typical for a carbon singly bonded to an oxygen atom (ether/alcohol range: 60-80 ppm).[9]

-

C8 (Acetyl Methyl): The acetyl methyl carbon at ~31.7 ppm is slightly downfield from a typical alkane methyl group (10-15 ppm) due to the deshielding effect of the adjacent carbonyl group.[8]

Aromatic Carbons (C1-C6): The Interplay of Substituent Effects

The chemical shifts of the aromatic carbons are governed by the combined inductive and resonance effects of the three substituents.

Caption: Logical relationship of substituent effects on aromatic carbon chemical shifts.

-

-OCH₃ Group (at C4): The oxygen atom is highly electronegative and withdraws electron density inductively. However, its lone pairs participate in resonance, donating electron density into the ring, primarily at the ortho (C3, C5) and para positions. This strong resonance donation is a shielding effect, causing C3 and C5 to appear significantly upfield (~113.5 and ~114.0 ppm). The C4 carbon, directly attached to the oxygen, is strongly deshielded (~162.1 ppm).

-

-Cl Group (at C2): Chlorine is strongly electronegative and withdraws electron density from the ring via the inductive effect, which is a deshielding influence. Like oxygen, it also has lone pairs that can be donated through resonance, but this effect is much weaker for chlorine than for oxygen. The dominant inductive withdrawal makes the directly attached carbon, C2, significantly deshielded (~138.9 ppm).

-

-COCH₃ Group (at C1): The acetyl group is an electron-withdrawing group through both induction and resonance. It pulls electron density out of the ring, deshielding the attached carbon (C1) and other ring positions, particularly the ortho (C2, C6) and para (C4) carbons.

Combined Effects:

-

C1: Deshielded by the acetyl group's withdrawing nature, but its final shift (~129.8 ppm) is a complex result of all three substituents.

-

C2: Strongly deshielded by the inductive effect of the directly bonded chlorine atom.

-

C3 & C5: Strongly shielded by the powerful resonance-donating effect of the para-methoxy group, resulting in the most upfield aromatic signals.

-

C4: Very deshielded due to the direct attachment of the electronegative oxygen atom.

-

C6: Deshielded by the ortho acetyl group. Its position (~132.3 ppm) is further downfield than the other C-H carbons (C3, C5).

Experimental Protocol for 13C NMR Spectrum Acquisition

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data. This protocol is designed for a standard high-field NMR spectrometer (e.g., 400 MHz or higher).

Workflow Diagram

Caption: Standardized workflow for acquiring a 13C NMR spectrum.

Step-by-Step Methodology

1. Sample Preparation

-

Weighing: Accurately weigh 50-100 mg of this compound. A higher concentration is required for 13C NMR compared to 1H NMR due to the low natural abundance (1.1%) of the 13C isotope.[10][11]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is an excellent choice for this compound. Use approximately 0.6-0.7 mL of the solvent.[12]

-

Dissolution: Prepare the solution in a small, clean vial. Gentle vortexing or sonication can aid dissolution.[10][11]

-

Filtration and Transfer: To ensure magnetic field homogeneity, the final solution must be free of particulate matter. Filter the solution through a pipette with a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube.[13]

-

Referencing: CDCl3 provides a reference signal at 77.16 ppm. For highly accurate work, an internal standard like tetramethylsilane (TMS) can be added to set the 0.0 ppm reference point.[10][14]

2. NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.[14]

-

Tuning and Shimming: Insert the sample into the magnet. The instrument's probe must be tuned to the 13C frequency, and the magnetic field must be shimmed to maximize homogeneity and improve spectral resolution.

-

Acquisition Parameters: Set the following parameters for a standard qualitative 13C spectrum.[14][15]

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).[14]

-

Spectral Width (SW): ~240-250 ppm, to encompass the full range of expected carbon chemical shifts.[14][16]

-

Pulse Angle (Flip Angle): 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.[14][15]

-

Relaxation Delay (D1): 2-5 seconds. This delay allows for the nuclei to relax back to equilibrium between pulses. Quaternary carbons (like C1, C2, C4, and C7) have longer relaxation times, and a longer delay may be needed for better signal intensity.[14][17]

-

Acquisition Time (AQ): 1-2 seconds.[14]

-

Number of Scans (NS): 128-1024 scans, depending on the sample concentration. More scans are needed for dilute samples to achieve an adequate signal-to-noise ratio.[14]

-

3. Data Processing

-

Fourier Transform (FT): The raw data (Free Induction Decay, or FID) is converted from the time domain to the frequency domain via a Fourier transform. Apply an exponential window function with a line broadening of 1-2 Hz before the transform to improve the signal-to-noise ratio.[14][15]

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the pure absorption mode. Apply an automatic or manual baseline correction to obtain a flat baseline.[14]

-

Referencing: Calibrate the chemical shift axis by setting the solvent peak (CDCl3) to 77.16 ppm or the TMS peak to 0.0 ppm.[14]

Conclusion

The 13C NMR spectrum of this compound is a clear illustration of fundamental spectroscopic principles. The chemical shifts are predictably dictated by the electronic properties of the acetyl, chloro, and methoxy substituents. The downfield position of the carbonyl carbon, the significant shielding of the aromatic carbons ortho to the methoxy group, and the deshielding of carbons attached to electronegative atoms all conform to established theory. By following the detailed experimental protocol provided, researchers can reliably obtain a high-resolution spectrum for this compound, enabling unambiguous structural verification.

References

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Scott, K. N. (1972). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 50(12), 2033-2044.

-

University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Boyd, A. S. F. (1999). How to Prepare Samples for NMR. ResearchGate. Retrieved from [Link]

- Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400.

- Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry.

- Patterson-Elenbaum, M. E., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806.

-

PubMed. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Retrieved from [Link]

-

Johnson, J. (2020). Optimized Default 13C Parameters. University of Georgia NMR Facility. Retrieved from [Link]

- Al-Showiman, S. S., et al. (2014). Ortho-Substituent Effects on ¹³C Chemical Shifts of Some Ortho-Substituted Acetophenone N-Arylimines.

-

Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

- University of Michigan. (2018). 1D Acquisition.

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]

- Clark, J. (n.d.). 13C NMR SPECTROSCOPY BASICS.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Crunch Chemistry. (2022). Everything you need to know about C-13 NMR spectroscopy. Retrieved from [Link]

Sources

- 1. treenablythe.weebly.com [treenablythe.weebly.com]

- 2. Everything you need to know about C-13 NMR spectroscopy - Crunch Chemistry [crunchchemistry.co.uk]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. CASPRE [caspre.ca]

- 6. acdlabs.com [acdlabs.com]

- 7. Visualizer loader [nmrdb.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. researchgate.net [researchgate.net]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. books.rsc.org [books.rsc.org]

- 16. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]

- 17. benchchem.com [benchchem.com]

Navigating the Synthetic Landscape of C9H9ClO2 Isomers: A Technical Guide for Drug Discovery and Development

Introduction

The molecular formula C9H9ClO2 represents a fascinating nexus of chemical diversity, encompassing a variety of isomers with significant potential in medicinal chemistry, materials science, and organic synthesis. The strategic placement of a chlorine atom and an oxygen-containing functional group on a nine-carbon framework gives rise to a rich tapestry of reactivity and biological activity. This technical guide provides an in-depth exploration of key C9H9ClO2 isomers, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, characterization, and application. We will delve into the nuances of synthetic methodologies, providing not just protocols, but the underlying chemical principles that govern these transformations. This guide is structured to empower the reader with the knowledge to not only replicate these procedures but also to innovate upon them.

Isomeric Landscape of C9H9ClO2

The constitutional isomers of C9H9ClO2 can be broadly categorized into several classes, including substituted benzoic acid esters and cinnamic acid derivatives. For the purpose of this guide, we will focus on two prominent groups that exemplify the chemical space of this molecular formula: the positional isomers of ethyl chlorobenzoate and the versatile synthetic intermediate, 2-chlorocinnamic acid.

Table 1: Key Isomers of C9H9ClO2 and their Physicochemical Properties

| IUPAC Name | Common Name | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| Ethyl 2-chlorobenzoate | Ethyl o-chlorobenzoate | 184.62 | N/A | 241-243 | 7335-25-3[1] |

| Ethyl 3-chlorobenzoate | Ethyl m-chlorobenzoate | 184.62 | N/A | N/A | 1128-76-3[2] |

| Ethyl 4-chlorobenzoate | Ethyl p-chlorobenzoate | 184.62 | 71-73 | 237-239 | 7335-27-5[3] |

| (E)-3-(2-chlorophenyl)prop-2-enoic acid | 2-Chlorocinnamic acid | 182.60 | 208-210 | 260.71 (est.) | 3752-25-8[4] |

Part 1: The Ethyl Chlorobenzoate Isomers - A Study in Positional Effects

The ortho, meta, and para isomers of ethyl chlorobenzoate are valuable building blocks in organic synthesis. Their utility stems from the presence of an ester functionality, which can be readily hydrolyzed or transesterified, and a chloro-substituted aromatic ring that is amenable to various cross-coupling reactions.

Synthesis of Ethyl Chlorobenzoates via Fischer-Speier Esterification

A robust and scalable method for the synthesis of ethyl chlorobenzoates is the Fischer-Speier esterification. This acid-catalyzed reaction between the corresponding chlorobenzoic acid and ethanol is an equilibrium process.[5] To drive the reaction towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[5][6]

The mechanism of Fischer esterification is a classic example of nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Caption: Generalized workflow for the synthesis of ethyl chlorobenzoates.

-

Reaction Setup: In a 100 mL round-bottomed flask, combine 8.00 g of 4-chlorobenzoic acid and 25 mL of methanol. Carefully add 3.0 mL of concentrated sulfuric acid down the walls of the flask.[7]

-

Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture at reflux for 30 minutes.[7]

-

Work-up: After cooling, pour the reaction mixture into 75 mL of water in a separatory funnel. Rinse the reaction flask with 35 mL of diethyl ether and add it to the separatory funnel.[7]

-

Extraction and Washing: Shake the separatory funnel and separate the aqueous layer. Wash the ether layer with another 15 mL of water, followed by two 25 mL portions of 5% sodium bicarbonate solution to neutralize any remaining acid.[7]

-

Drying and Isolation: Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by recrystallization or distillation.

Characterization of Ethyl Chlorobenzoate Isomers

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized esters.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the substitution pattern (ortho, meta, or para). The characteristic signals for the ethyl group (a quartet and a triplet) are also readily identifiable.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1720 cm⁻¹ is indicative of the ester carbonyl group.[3][8]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[1][2][3]

-

Gas Chromatography (GC): GC can be used to assess the purity of the sample and to separate the different isomers.[8]

Table 2: Spectroscopic Data for Ethyl Chlorobenzoate Isomers

| Isomer | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Key IR Bands (cm⁻¹) |

| Ethyl 2-chlorobenzoate | Aromatic protons: 7.2-7.8 (m, 4H), Ethyl group: 4.3 (q, 2H), 1.3 (t, 3H) | Aromatic carbons: ~126-133, Carbonyl carbon: ~165, Ethyl carbons: ~61, 14 | ~1720 (C=O) |

| Ethyl 3-chlorobenzoate | Aromatic protons: 7.3-8.0 (m, 4H), Ethyl group: 4.3 (q, 2H), 1.3 (t, 3H) | Aromatic carbons: ~127-134, Carbonyl carbon: ~165, Ethyl carbons: ~61, 14 | ~1720 (C=O) |

| Ethyl 4-chlorobenzoate | Aromatic protons: 7.4 (d, 2H), 7.9 (d, 2H), Ethyl group: 4.3 (q, 2H), 1.3 (t, 3H) | Aromatic carbons: ~128-139, Carbonyl carbon: ~165, Ethyl carbons: ~61, 14 | ~1720 (C=O) |

(Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.)[9][10]

Applications in Drug Development and Materials Science

Ethyl chlorobenzoates serve as versatile intermediates. For instance, they can be precursors to various pharmaceuticals through modification of the ester group or by leveraging the chloro-substituent in cross-coupling reactions to build more complex molecular architectures.

Part 2: 2-Chlorocinnamic Acid - A Gateway to Bioactive Molecules

(E)-3-(2-chlorophenyl)prop-2-enoic acid, or 2-chlorocinnamic acid, is a highly valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[11][12][13] Its structure, featuring a carboxylic acid, a reactive double bond, and a chlorinated phenyl ring, offers multiple points for chemical modification.

Synthesis of 2-Chlorocinnamic Acid

Two classical named reactions are predominantly used for the synthesis of 2-chlorocinnamic acid: the Perkin reaction and the Knoevenagel-Doebner condensation.

The Perkin reaction involves the condensation of an aromatic aldehyde (2-chlorobenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of a weak base, typically the sodium salt of the corresponding acid (sodium acetate).[14][15][16] This reaction generally requires high temperatures.[14]

The reaction is initiated by the deprotonation of the acid anhydride by the base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting intermediate undergoes a series of steps including an intramolecular acyl transfer and elimination of water to yield the α,β-unsaturated acid.[14]

Caption: A detailed workflow for the synthesis and purification of 2-chlorocinnamic acid via the Perkin reaction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzaldehyde (1 equivalent), acetic anhydride (1.5-2 equivalents), and freshly fused, finely powdered anhydrous sodium acetate (1 equivalent).[17]

-

Heating: Heat the mixture at 160-180°C for 3-5 hours.[4]

-

Work-up: Allow the mixture to cool slightly and pour it into water. Carefully add a saturated solution of sodium carbonate until the solution is alkaline to convert the product to its water-soluble sodium salt.[17]

-

Purification: Subject the alkaline solution to steam distillation to remove any unreacted 2-chlorobenzaldehyde.[17] After cooling, if the solution is colored, it can be decolorized with activated charcoal.

-

Precipitation and Isolation: Acidify the filtrate with concentrated hydrochloric acid with vigorous stirring until the precipitation of 2-chlorocinnamic acid is complete. Collect the crude product by vacuum filtration and wash it with cold water.[17]

-

Final Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.[17]

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[18] The Doebner modification utilizes malonic acid as the active methylene compound and pyridine as a base, which also facilitates the decarboxylation of the intermediate to form the α,β-unsaturated acid.[18][19] This method often proceeds under milder conditions and can give higher yields compared to the Perkin reaction.[12]

The base (pyridine) deprotonates the malonic acid to form a nucleophilic enolate. This enolate attacks the carbonyl carbon of 2-chlorobenzaldehyde. The resulting intermediate undergoes dehydration to form a double bond. Subsequent decarboxylation, often promoted by the reaction conditions, yields the final product.[20]

Purification and Characterization of 2-Chlorocinnamic Acid

-

Purification: Recrystallization from a suitable solvent system like ethanol/water is a common and effective method for purifying crude 2-chlorocinnamic acid.[17] For more challenging separations, acid-base extraction or column chromatography can be employed.[21]

-

Characterization:

-

NMR Spectroscopy: 1H NMR spectroscopy of 2-chlorocinnamic acid in DMSO-d6 shows characteristic signals for the vinylic protons as doublets, and the aromatic protons as multiplets.[22] 13C NMR will show signals for the carboxylic acid carbon, vinylic carbons, and aromatic carbons.[22]

-

IR Spectroscopy: The IR spectrum displays a broad O-H stretch from the carboxylic acid, a C=O stretch around 1680 cm⁻¹, and a C=C stretch around 1630 cm⁻¹.[23][24][25]

-

Melting Point: A sharp melting point is a good indicator of purity.

-

Applications of 2-Chlorocinnamic Acid in Drug Discovery

2-chlorocinnamic acid is a versatile precursor for a wide range of biologically active molecules.

-

Synthesis of Tranilast Analogs: Tranilast is an anti-allergic and anti-inflammatory drug. A similar molecular scaffold can be synthesized using 2-chlorocinnamic acid as a starting material, highlighting its utility in the development of new therapeutic agents.[26]

-

Enzyme Inhibition: 2-chlorocinnamic acid has been shown to be a reversible and uncompetitive inhibitor of tyrosinase, a key enzyme in melanin synthesis.[4] This makes it a compound of interest for the development of skin-lightening agents and treatments for hyperpigmentation.

-

Polymer Synthesis for Biomedical Applications: 2-chlorocinnamic acid can be used as a monomer in the synthesis of polymers with potential applications in drug delivery and medical devices. The presence of the chlorine atom can modulate the physical and biological properties of the resulting polymer.[27]

Caption: Key application areas of 2-chlorocinnamic acid in research and development.

Conclusion

The isomers of C9H9ClO2, particularly the ethyl chlorobenzoates and 2-chlorocinnamic acid, represent a rich field of study for organic chemists and drug development professionals. This guide has provided a detailed overview of their synthesis, characterization, and applications, with a focus on the underlying chemical principles and practical experimental considerations. A thorough understanding of these key intermediates will undoubtedly continue to fuel innovation in the development of new medicines and materials. The provided protocols and workflows are intended to serve as a solid foundation for further exploration and optimization in the laboratory.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Chlorocinnamic Acid via Perkin Reaction.

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Chlorocinnamic Acid.

- BenchChem. (2025). A Comprehensive Technical Guide to 2-Chlorocinnamic Acid.

- BenchChem. (2025).

- Royal Society of Chemistry. (n.d.).

-

PubChem. (n.d.). Ethyl 4-chlorobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorocinnamic acid. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-chlorobenzoate. Retrieved from [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- BenchChem. (2025). A Head-to-Head Comparison of Synthesis Routes for 2-Chlorocinnamic Acid.

- BenchChem. (2025).

- Alfa Chemistry. (n.d.).

- Royal Society of Chemistry. (n.d.).

- Unknown. (n.d.).

- Royal Society of Chemistry. (2014).

- Unknown. (2025). The Role of 2-Chlorocinnamic Acid in Pharmaceutical and Chemical Research.

- Royal Society of Chemistry. (n.d.).

- ChemicalBook. (n.d.). 2-Chlorocinnamic acid(3752-25-8) IR1.

- ChemicalBook. (n.d.).

-

PubChem. (n.d.). Ethyl 2-chlorobenzoate. Retrieved from [Link]

- NIST. (n.d.).

- Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via.

- BenchChem. (2025).

- OperaChem. (2024).

- Unknown. (n.d.).

- Unknown. (n.d.).

- NIST. (n.d.).

- NIST. (n.d.).

- NIST. (n.d.).

- Studylib. (n.d.).

- J&K Scientific LLC. (2021). Perkin Reaction.

- Wikipedia. (n.d.).

- SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism.

- Unknown. (n.d.).

- Chemistry LibreTexts. (2023).

- Organic Chemistry Portal. (n.d.).

- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.

- Unknown. (n.d.). spectroscopic analysis.

- YouTube. (2025). Knoevenagel Condensation. Doebner Modification.

- NIST. (n.d.). Benzoic acid, 3-chloro-, ethyl ester.

- BenchChem. (2025).

- YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina.

- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- University of Colorado Boulder. (n.d.).

- Columbia University. (2007).

Sources

- 1. Ethyl 2-chlorobenzoate | C9H9ClO2 | CID 81783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-chlorobenzoate | C9H9ClO2 | CID 70785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-chlorobenzoate | C9H9ClO2 | CID 81785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. athabascau.ca [athabascau.ca]

- 6. benchchem.com [benchchem.com]

- 7. studylib.net [studylib.net]

- 8. Ethyl-4-chlorobenzoate [webbook.nist.gov]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. menjiechem.com [menjiechem.com]

- 14. benchchem.com [benchchem.com]

- 15. jk-sci.com [jk-sci.com]

- 16. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 17. benchchem.com [benchchem.com]

- 18. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 19. Knoevenagel Condensation [organic-chemistry.org]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. benchchem.com [benchchem.com]

- 22. rsc.org [rsc.org]

- 23. 2-Chlorocinnamic acid | C9H7ClO2 | CID 700642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 2-Chlorocinnamic acid(3752-25-8) IR Spectrum [m.chemicalbook.com]

- 25. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2'-Chloro-4'-methoxyacetophenone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Building Block

2'-Chloro-4'-methoxyacetophenone is a substituted aromatic ketone that serves as a crucial intermediate in the synthesis of a variety of organic molecules, particularly within the pharmaceutical and agrochemical industries. Its molecular structure, featuring a chlorinated and methoxylated phenyl ring attached to an acetyl group, provides a versatile scaffold for the construction of more complex chemical entities. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, thorough characterization data, and its applications in modern drug discovery and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of 2'-Chloro-4'-methoxyacetophenone is fundamental for its effective use in research and manufacturing.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| CAS Number | 41068-36-4 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 26-27 °C | [3] |

| Boiling Point | 148°C at 12 mmHg | [2] |

| Purity | Typically ≥95% | [1] |

Safety and Handling:

2'-Chloro-4'-methoxyacetophenone is classified as harmful and an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/ eye protection/ face protection.[3]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Synthesis of 2'-Chloro-4'-methoxyacetophenone: The Friedel-Crafts Acylation

The primary route for the synthesis of 2'-Chloro-4'-methoxyacetophenone is the Friedel-Crafts acylation of 3-chloroanisole with acetyl chloride, catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the acetyl chloride to form a highly electrophilic acylium ion. The electron-rich 3-chloroanisole then attacks the acylium ion, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the final product.

Sources

Solubility of 1-(2-Chloro-4-methoxyphenyl)ethanone in organic solvents